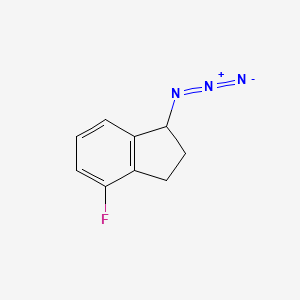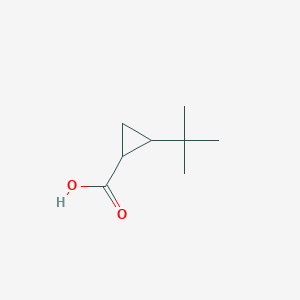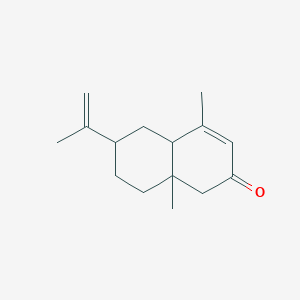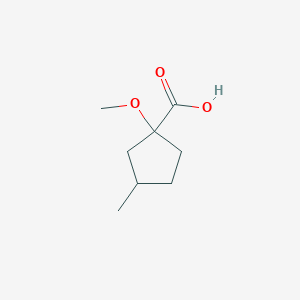
1-Methoxy-3-methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-methylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3. It features a five-membered cyclopentane ring substituted with a methoxy group, a methyl group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-methylcyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1-Methoxy-3-methylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in catalysis and material science for the development of new materials and catalysts
Mechanism of Action
The mechanism by which 1-Methoxy-3-methylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, influencing their activity and function. The cyclopentane ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Cyclopentane: A simple five-membered ring without additional functional groups.
Methylcyclopentane: A cyclopentane ring with a single methyl group.
Cyclopentanecarboxylic acid: A cyclopentane ring with a carboxylic acid group.
Uniqueness: 1-Methoxy-3-methylcyclopentane-1-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-methoxy-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-6-3-4-8(5-6,11-2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
XXYKHGCPDCOUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B15127636.png)
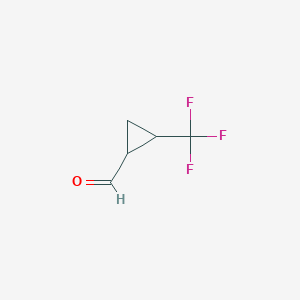


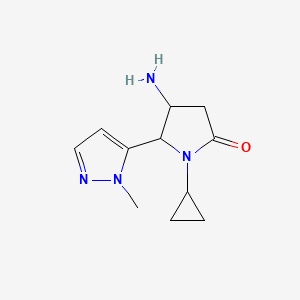
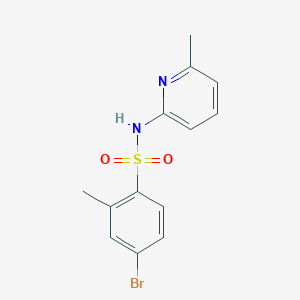
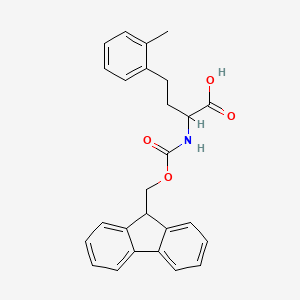
![Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B15127674.png)

![3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)
![Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester](/img/structure/B15127716.png)
